molecular formula C8H5NO B052832 4-Cyanobenzaldehyde CAS No. 105-07-7

4-Cyanobenzaldehyde

Cat. No. B052832
CAS RN: 105-07-7
M. Wt: 131.13 g/mol
InChI Key: WZWIQYMTQZCSKI-UHFFFAOYSA-N
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Patent
US09187472B2

Procedure details

A solution of methyl 4-aminobenzoate (0.2 g, 1.323 mmol) and 4-formylbenzonitrile (0.177 g, 1.350 mmol) in methanol (2 ml) and dichloromethane (4 ml) was treated with acetic acid (0.379 ml, 6.62 mmol) followed by MP-cyanoborohydride (1.151 g, 2.65 mmol) and the reaction was slowly stirred at room temperature. After 16 hours, the mixture was filtered and concentrated and the concentrate was partitioned between 2 N sodium hydroxide and dichloromethane. The organic phase was concentrated to give the title compound with 30% of remaining 4-formylbenzonitrile.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.177 g
Type
reactant
Reaction Step One
Quantity
0.379 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
cyanoborohydride
Quantity
1.151 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH:12]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[O:13].C(O)(=O)C.C([BH3-])#N>CO.ClCCl>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([CH2:12][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)=[CH:15][CH:16]=1)#[N:19].[CH:12]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.177 g
Type
reactant
Smiles
C(=O)C1=CC=C(C#N)C=C1
Name
Quantity
0.379 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
cyanoborohydride
Quantity
1.151 g
Type
reactant
Smiles
C(#N)[BH3-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was slowly stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was partitioned between 2 N sodium hydroxide and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=CC=C(CNC2=CC=C(C(=O)OC)C=C2)C=C1
Name
Type
product
Smiles
C(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.